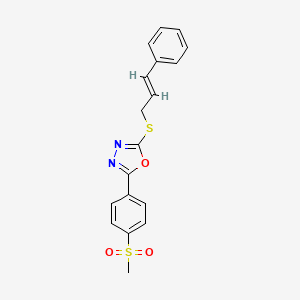

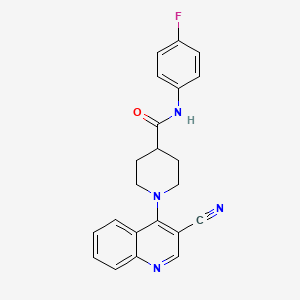

![molecular formula C16H18ClF2N3O3S B2504053 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1216623-81-2](/img/structure/B2504053.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride" is a carboxamide derivative that is likely to be synthesized for its potential cytotoxic activity. Carboxamide derivatives have been studied extensively for their growth inhibitory properties against various cancer cell lines. The compound , although not directly mentioned in the provided papers, seems to be structurally related to the carboxamide derivatives discussed in the research.

Synthesis Analysis

The synthesis of carboxamide derivatives typically involves the reaction of a quinoline or naphthyridine dione with primary amines. In the first paper, the authors describe the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids by reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines . This method could potentially be adapted to synthesize the compound by using the appropriate starting materials and amines.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the presence of a carboxamide group attached to a heterocyclic system. The cytotoxic activity of these compounds is often influenced by the nature of the substituents on the heterocycle. In the case of the compound , the presence of a 4,6-difluorobenzo[d]thiazol moiety suggests that it may exhibit significant cytotoxicity due to the electron-withdrawing effects of the fluorine atoms, which could enhance the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, depending on their substituents and the conditions applied. The papers provided do not detail specific reactions for the compound , but they do mention the testing of similar compounds for cytotoxic activity . It is reasonable to infer that the compound may also be tested in similar biological assays to determine its efficacy against cancer cell lines.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. While the papers do not provide specific data on the compound , they do report potent cytotoxicity for similar compounds, with some having IC50 values less than 10 nM . These properties are indicative of the potential effectiveness of the compound as an anticancer agent.

Relevant Case Studies

The papers provide case studies where carboxamide derivatives were tested in vivo against subcutaneous colon 38 tumors in mice. A single dose of certain derivatives was found to be curative, demonstrating the potential of these compounds in cancer treatment . Although the compound is not directly studied in these papers, its structural similarity to the tested compounds suggests that it may also possess significant anticancer activity.

Scientific Research Applications

Synthesis and Biological Activities

Cytotoxic Activity

Carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones showed potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds achieving IC50 values <10 nM, indicating significant potential for cancer treatment (Deady et al., 2005).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnagenone and khellinone have been synthesized and showed significant anti-inflammatory and analgesic activities. These compounds demonstrated high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, comparable to standard drugs (Abu‐Hashem et al., 2020).

Antidepressant Activity

A novel series of carboxamides were designed as 5-HT3 receptor antagonists and showed promising antidepressant-like activity in animal models. This indicates their potential application in treating depression (Mahesh et al., 2011).

Anticancer Agents

- Research into benzonaphthyridine anti-cancer agents reveals a strong correlation between tumour pharmacokinetics and antitumor activity, suggesting a unique mechanism by which these compounds retain in tumor tissue, offering insights into the development of more effective cancer therapies (Lukka et al., 2012).

Anti-Anoxic Activity

- Studies on cerebral protective agents have led to the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with potent anti-anoxic activity, contributing to the development of treatments for conditions associated with oxygen deprivation (Ohkubo et al., 1995).

Antimicrobial Activity

- Synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed significant antimicrobial activity, highlighting the potential of such compounds in addressing resistance issues in microbial infections (Spoorthy et al., 2021).

properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S.ClH/c1-20(2)3-4-21(15(22)12-9-23-5-6-24-12)16-19-14-11(18)7-10(17)8-13(14)25-16;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWMSSXQOOWUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=COCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

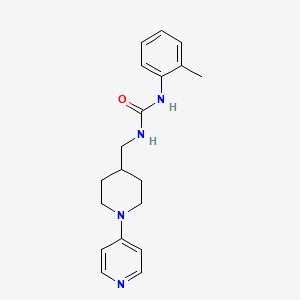

![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

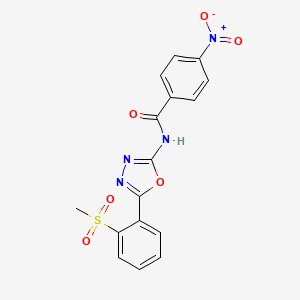

![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)

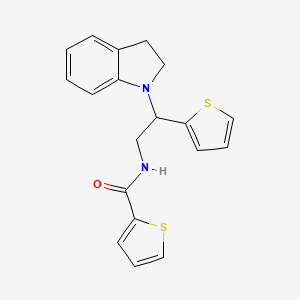

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)